![molecular formula C10H13F3N2O B13349421 3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is a compound that features a trifluoromethyl group, an amino group, and a benzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-aminobenzylamine with a trifluoromethyl ketone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of 3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The amino groups can form hydrogen bonds with target proteins, facilitating strong interactions and modulating biological activity.
類似化合物との比較
Similar Compounds
2-Aminobenzylamine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
1,1,1-Trifluoropropan-2-ol: Lacks the amino and benzylamine groups, reducing its potential for biological interactions.
Benzylamine: Lacks both the trifluoromethyl and additional amino groups, limiting its versatility in chemical reactions.
Uniqueness
3-((2-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its trifluoromethyl group and amino functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13F3N2O |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
3-[(2-aminophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)6-15-5-7-3-1-2-4-8(7)14/h1-4,9,15-16H,5-6,14H2 |
InChIキー |
NFJRSKZEKRFXOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



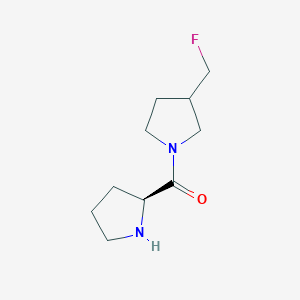


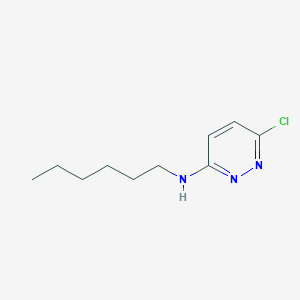

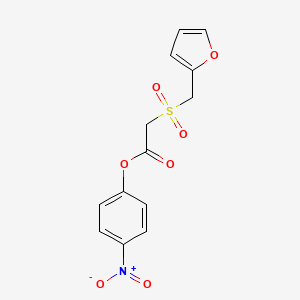
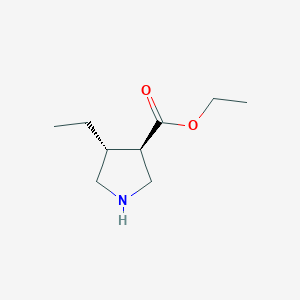
![(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
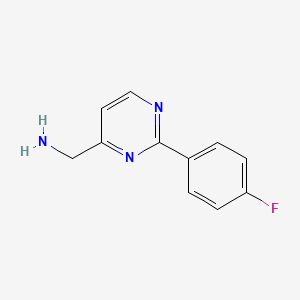
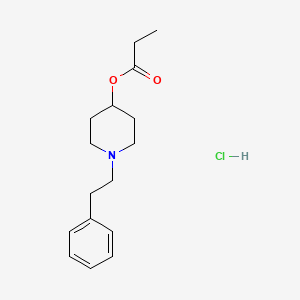
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
